molecular formula C18H17F4N3S B2544758 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 404903-18-0

4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No. B2544758
CAS RN: 404903-18-0
M. Wt: 383.41
InChI Key: RFWARUHATIDOFO-UHFFFAOYSA-N
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Description

The compound is a derivative of thiourea . Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and are commonly used in medicine and agriculture .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylpyridines, which share some structural similarities, are often synthesized for use in agrochemical and pharmaceutical industries . The synthesis of these compounds is an important research topic due to the unique physicochemical properties of the fluorine atom .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques like single crystal XRD, DFT, and molecular dynamics . These techniques help in understanding the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations . The unique characteristics of the pyridine moiety and the fluorine atom play a significant role in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by the presence of the fluorine atom and the pyridine moiety . The stability of the molecule can arise from hyper-conjugative interaction and charge delocalization .

Scientific Research Applications

Antipsychotic Agents Development

Arylcycloalkylamines, including phenyl piperidines and piperazines and their arylalkyl substituents, are significant pharmacophoric groups in several antipsychotic agents. These groups improve the potency and selectivity of binding affinity at D(2)-like receptors. The structure of 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide may contribute to selectivity and potency at these receptors, indicating its potential application in developing antipsychotic medications (Sikazwe et al., 2009).

Piperazine Derivatives in Therapeutic Use

Piperazine, a core structure in various drugs, showcases versatility in medicinal chemistry, offering therapeutic applications across antipsychotic, antihistamine, antidepressant, anticancer, and other domains. The structural modifications of piperazine derivatives, including 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide, can significantly impact their pharmacokinetic and pharmacodynamic properties, highlighting the compound's role in drug discovery and development (Rathi et al., 2016).

Anti-mycobacterial Activity

The versatility of piperazine as a medicinal scaffold is also evident in its application against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Given its structural significance, compounds like 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide may serve as potential leads or building blocks in designing novel anti-TB molecules, aiding in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Pharmacokinetics of Systemic Fluoroquinolones

The pharmacokinetic parameters of piperazinyl-substituted mono-fluoroquinolones, which share common characteristics such as DNA-gyrase inhibition and lipophilicity, suggest the importance of piperazine derivatives in achieving effective tissue concentrations and therapeutic outcomes. The compound could influence the pharmacokinetic behavior of fluoroquinolones, potentially enhancing their efficacy and safety profiles (Neuman, 1987).

Nanofiltration Membrane Development

Piperazine-based nanofiltration (NF) membranes, particularly those featuring crumpled polyamide layers, demonstrate significant enhancements in membrane separation performance. This application is critical for environmental purposes such as water treatment and purification. The structural and functional properties of piperazine derivatives, including the compound , could play a crucial role in advancing the development of high-performance NF membranes for a wide range of environmental applications (Shao et al., 2022).

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of similar compounds will be discovered in the future .

properties

IUPAC Name

4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3S/c19-14-4-6-16(7-5-14)24-8-10-25(11-9-24)17(26)23-15-3-1-2-13(12-15)18(20,21)22/h1-7,12H,8-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWARUHATIDOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

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